3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one
Description
3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dimethoxyphenyl group. Its molecular formula is C16H15NO4, and it is known for its potential biological and chemical properties.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-(2,4-dimethoxyanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO4/c1-19-10-7-8-13(14(9-10)20-2)17-15-11-5-3-4-6-12(11)16(18)21-15/h3-9,15,17H,1-2H3 |
InChI Key |
JMZXYVQBWSMWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 2,4-dimethoxyaniline with a suitable benzofuran derivative under controlled conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high yield . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran compounds.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one: Shares a similar dimethoxyphenyl group but has a thiazolidinone ring instead of a benzofuran ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a dimethoxyphenyl group and a triazole ring, differing in its overall structure and properties.
Uniqueness
3-[(2,4-Dimethoxyphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
